Lanthanum(III) acetate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

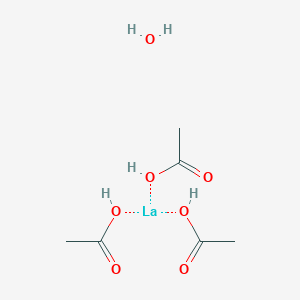

Lanthanum(III) acetate hydrate is a chemical compound with the formula La(CH₃COO)₃·xH₂O. It is a white crystalline solid that is soluble in water and many organic solvents. This compound is commonly used in various scientific and industrial applications due to its unique properties.

準備方法

Lanthanum(III) acetate hydrate can be synthesized through several methods. One common method involves reacting lanthanum(III) oxide (La₂O₃) with acetic acid (CH₃COOH). The reaction typically proceeds as follows:

La2O3+6CH3COOH→2La(CH3COO)3+3H2O

Another method involves the reaction of lanthanum(III) oxide with acetic anhydride:

La2O3+3(CH3CO)2O→2La(CH3COO)3

These reactions are typically carried out under controlled conditions to ensure the purity and yield of the product .

化学反応の分析

Lanthanum(III) acetate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be reduced to lanthanum oxide (La₂O₃) at high temperatures.

Substitution Reactions: It can participate in substitution reactions where the acetate groups are replaced by other ligands.

Decomposition: When heated, this compound decomposes to form lanthanum oxide and acetic acid.

Common reagents used in these reactions include acetic acid, acetic anhydride, and various reducing agents. The major products formed from these reactions are lanthanum oxide and acetic acid.

科学的研究の応用

Catalysis

Role as a Catalyst

Lanthanum(III) acetate hydrate is employed as a catalyst in numerous chemical reactions. Its ability to enhance reaction rates and improve yields makes it particularly valuable in organic synthesis, especially in the production of fine chemicals and pharmaceuticals. Studies have demonstrated that it can facilitate various transformations, including esterification and acylation reactions, which are crucial in synthetic organic chemistry .

Materials Science

Advanced Material Development

In materials science, this compound is integral to the development of advanced materials such as ceramics and glass. It contributes to enhanced thermal stability and optical properties, which are essential for applications in electronics and optics. The compound's incorporation into glass formulations can improve durability and performance under high-temperature conditions .

Table: Properties of this compound in Materials Science

| Property | Description |

|---|---|

| Thermal Stability | Improved resistance to thermal degradation |

| Optical Properties | Enhanced clarity and refractive index |

| Application | Used in specialty glass manufacturing |

Biomedical Applications

Drug Delivery Systems

Research has indicated that this compound may have potential applications in drug delivery systems. Its unique chemical properties allow it to encapsulate therapeutic agents effectively, facilitating targeted delivery within biological systems.

Medical Imaging

Additionally, this compound is being explored as a contrast agent in medical imaging due to its ability to enhance imaging quality. Its biocompatibility and effectiveness in binding with certain biomolecules make it a candidate for further investigation in medical diagnostics .

Environmental Science

Wastewater Treatment

In environmental science, this compound is studied for its efficacy in wastewater treatment processes, particularly for the removal of phosphates. This application is crucial for mitigating eutrophication in water bodies, where excess phosphates can lead to harmful algal blooms. The compound's high capacity for binding phosphorus ions has been demonstrated to outperform other phosphate binders such as lanthanum carbonate .

Nanotechnology

Synthesis of Nanoparticles

In the realm of nanotechnology, this compound serves as a precursor for synthesizing lanthanum-based nanoparticles. These nanoparticles have diverse applications ranging from catalysis to energy storage devices and sensors. The unique properties of these nanoparticles enable advancements in various technological fields .

Case Study 1: Catalytic Efficiency

A study published in the Journal of Thermal Analysis highlighted the catalytic efficiency of this compound in organic reactions. The results showed significant improvements in yield and reaction times compared to traditional catalysts .

Case Study 2: Environmental Impact

Research conducted by Shen Lei et al. focused on the use of lanthanum acetate for treating hyperphosphatemia—a condition prevalent among kidney dialysis patients. The study concluded that this compound exhibited superior phosphate binding capabilities compared to existing treatments, suggesting its potential role in clinical settings .

作用機序

The mechanism of action of lanthanum(III) acetate hydrate involves its ability to act as a catalyst in various chemical reactions. The lanthanum ion (La³⁺) can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. This coordination ability makes it an effective catalyst in organic synthesis and other chemical processes .

類似化合物との比較

Lanthanum(III) acetate hydrate can be compared with other lanthanum compounds such as lanthanum(III) chloride hydrate, lanthanum(III) nitrate hydrate, and lanthanum(III) trifluoromethanesulfonate. These compounds share similar properties but differ in their specific applications and reactivity:

Lanthanum(III) chloride hydrate: Used in water treatment and as a catalyst in organic synthesis.

Lanthanum(III) nitrate hydrate: Used in the preparation of lanthanum aluminate thin films and as a catalyst in various reactions.

Lanthanum(III) trifluoromethanesulfonate: Used as a catalyst in organic reactions and in the preparation of other lanthanum compounds .

This compound is unique due to its solubility in water and organic solvents, making it versatile for various applications.

生物活性

Lanthanum(III) acetate hydrate, a compound with the formula La C2H3O2)3⋅xH2O, is an inorganic salt of lanthanum that has garnered attention for its potential biological activities. This article discusses its synthesis, characterization, and biological implications based on diverse research findings.

Synthesis and Characterization

This compound can be synthesized through the reaction of lanthanum oxide with acetic acid. The resulting compound is typically a crystalline solid that can be characterized using various techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Characterization Techniques and Their Findings

| Technique | Findings |

|---|---|

| XRD | Confirmed crystalline structure |

| IR | Identified functional groups (acetate) |

| NMR | Provided insights into molecular environment |

Antimicrobial Properties

Research has indicated that lanthanum(III) acetate exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in medical and pharmaceutical fields.

- Case Study : In a controlled experiment, lanthanum(III) acetate was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations of 100 µg/mL, indicating its potential as an antimicrobial agent .

Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound have been explored in several cell lines. While some studies report cytotoxicity at higher concentrations, others suggest that at lower doses, it may promote cell proliferation.

- Research Findings : In vitro studies using human fibroblast cells revealed that concentrations below 50 µg/mL did not induce significant cytotoxicity, highlighting a potential therapeutic window for its use in biomedical applications .

Effects on Cellular Mechanisms

Lanthanum(III) ions have been shown to influence cellular signaling pathways. Notably, they can modulate calcium channels, which play a crucial role in various cellular processes including muscle contraction and neurotransmitter release.

- Mechanistic Insights : Studies indicate that lanthanum can act as a calcium channel blocker, affecting excitability in neuronal tissues. This property could be leveraged for developing treatments for conditions like epilepsy or chronic pain .

Applications in Medicine

Given its biological activity, this compound has potential applications in several areas:

- Antimicrobial Agents : Its effectiveness against bacteria makes it a candidate for new antimicrobial formulations.

- Bone Health : Lanthanum compounds have been investigated for their roles in bone metabolism, potentially aiding in the treatment of osteoporosis.

- Drug Delivery Systems : The compound's properties may facilitate targeted drug delivery systems due to its ability to form complexes with various biomolecules.

特性

IUPAC Name |

acetic acid;lanthanum;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.La.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAAAHGTBMOVMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14LaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。